![molecular formula C10H9N3O3 B7577061 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid works by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It also activates signaling pathways that promote cell survival and repair. 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has been shown to modulate the activity of various proteins involved in these pathways, including MAPK, NF-κB, and PI3K/Akt.
Biochemical and Physiological Effects:
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and protecting against neurodegeneration. 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for cancer treatment studies. However, 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
Future research on 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid could focus on its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. Studies could also explore the development of more stable and soluble forms of 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid for improved efficacy in lab experiments. Additionally, the mechanism of action of 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid could be further elucidated to better understand its potential therapeutic benefits.
Synthesis Methods
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid can be synthesized through a multistep process starting with the reaction of 2-chloronicotinic acid with sodium cyanide to form 2-cyanonicotinic acid. This compound is then reacted with formaldehyde and methylamine to produce 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid.
Scientific Research Applications
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, inflammation, and neurological disorders. Studies have shown that 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has anti-inflammatory properties, inhibits cancer cell growth, and has neuroprotective effects.
properties
IUPAC Name |
2-[(5-cyanopyridine-2-carbonyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-13(6-9(14)15)10(16)8-3-2-7(4-11)5-12-8/h2-3,5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZAKRFFSDOMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
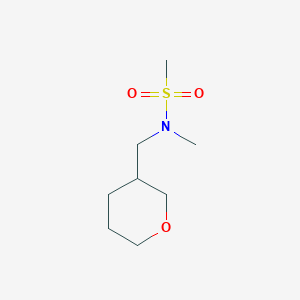
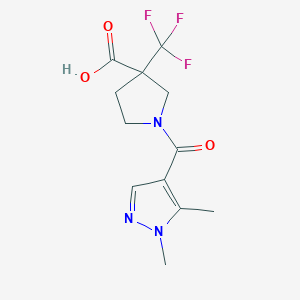
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
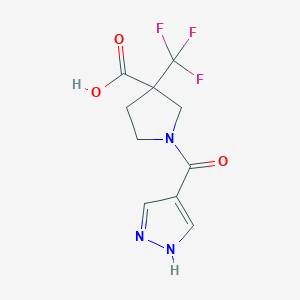
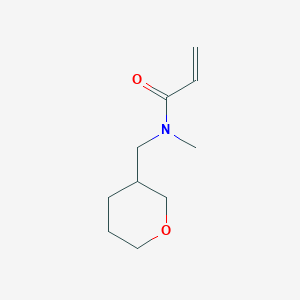
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
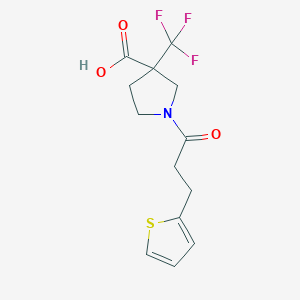
![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)
